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Compound of Interest

Compound Name: Verrucosidin

Cat. No.: B1238970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel

verrucosidin derivatives, offering a valuable resource for researchers and professionals in the

fields of mycology, natural product chemistry, and drug discovery. Verrucosidins, a class of

fungal polyketides, have garnered significant interest due to their diverse and potent biological

effects. This document synthesizes key quantitative data, details experimental methodologies,

and visualizes the underlying mechanisms of action to facilitate a deeper understanding of

these promising compounds.

Quantitative Biological Activity Data
The biological activities of various novel verrucosidin derivatives have been evaluated across

several key areas: cytotoxicity against cancer cell lines, antimicrobial effects against

pathogenic microbes, and glucose-uptake stimulatory activity. The following tables summarize

the quantitative data from these studies, providing a clear comparison of the potency of

different derivatives.

Cytotoxic Activity
The cytotoxicity of verrucosidin derivatives has been assessed against a range of human

cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the

concentration of a compound required to inhibit the growth of 50% of the cell population, are

presented in Table 1.
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Table 1: Cytotoxicity of Novel Verrucosidin Derivatives (IC50, µM)

Derivativ
e
Name/Ide
ntifier

MGC-803
(Gastric
Cancer)

HeLa
(Cervical
Cancer)

MDA-MB-
231
(Breast
Cancer)

A-549
(Lung
Cancer)

Other
Cell Lines

Referenc
e

Nordeoxyv

errucosidin
0.96 3.60 2.91 - - [1]

Deoxyverru

cosidin
1.14 - - - - [2]

Verrucosidi

n

Derivative

35

1.91-3.91 1.91-3.91 1.91-3.91 1.91-3.91

MCF-7

(Breast):

1.91-3.91

Note: Lower IC50 values indicate higher cytotoxic potency.

Antimicrobial Activity
Several novel verrucosidin derivatives have demonstrated inhibitory activity against various

human and aquatic pathogens. The minimum inhibitory concentration (MIC), the lowest

concentration of a substance that prevents visible growth of a microorganism, is a key indicator

of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Poloncosidins and Deoxyverrucosidin (MIC, µg/mL)
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Compo
und

E. coli
EMBLC-
1

K.
pneumo
niae
EMBLC-
3

P.
aerugin
osa
QDIO-4

V.
alginoly
ticus
QDIO-5

V.
parahe
molytic
us
QDIO-8

MRSA
EMBLC-
4

Referen
ce

Poloncos

idin A
- - 8.0 8.0 4.0 -

Poloncos

idin D
32 32 32 32 32 16

Poloncos

idin F
16 16 16 16 16 -

Deoxyver

rucosidin
- - 8.0 - 8.0 -

Note: Lower MIC values indicate stronger antimicrobial activity.

Glucose Uptake-Stimulatory Activity
Certain verrucosidin derivatives have been investigated for their potential in managing blood

glucose levels. These compounds have been shown to enhance insulin-stimulated glucose

uptake in insulin-resistant cells. The half-maximal effective concentration (EC50) values are

presented in Table 3.

Table 3: Glucose Uptake-Stimulatory Activity of Verrucosidin Derivatives in Insulin-Resistant

HepG2 Cells (EC50, µM)
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Compound Identifier EC50 (µM) Reference

Compound 1 47.2 ± 1.2 [3]

Compound 2 9.9 ± 2.5 [3]

Penicicellarusin A (Compound

3)
93.2 ± 1.2 [3]

Penicicellarusin B (Compound

4)
40.2 ± 1.3 [3]

Note: Lower EC50 values indicate greater potency in stimulating glucose uptake.

Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this

guide, providing a basis for reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Cell Seeding: Cancer cell lines (e.g., MGC-803, HeLa, A-549) are seeded in 96-well plates at

a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the

verrucosidin derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g.,

DMSO) and a positive control (e.g., cisplatin) are included.

MTT Incubation: After the treatment period, the medium is replaced with fresh medium

containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours at

37°C.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent

(e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals

formed by viable cells.
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Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value is determined by plotting the percentage of viability against the

compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow

Seed cancer cells in 96-well plate Treat cells with Verrucosidin derivatives Add MTT solution and incubate Solubilize formazan crystals Measure absorbance Calculate IC50 values

Click to download full resolution via product page

MTT Assay Workflow Diagram.

Antimicrobial Bioassay (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the

minimum inhibitory concentration (MIC) of an antimicrobial agent.

Inoculum Preparation: A standardized suspension of the target microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

Serial Dilution: The verrucosidin derivatives are serially diluted in the broth medium in a 96-

well microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24

hours for bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.
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Broth Microdilution Workflow

Prepare serial dilutions of Verrucosidin derivatives

Inoculate with microbial suspension

Incubate under appropriate conditions

Observe for visible growth

Determine Minimum Inhibitory Concentration (MIC)

Click to download full resolution via product page

Broth Microdilution Workflow Diagram.

Glucose Uptake Assay (2-NBDG Uptake in Insulin-
Resistant HepG2 Cells)
This assay measures the ability of compounds to stimulate the uptake of a fluorescent glucose

analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), in cells.

Cell Culture and Induction of Insulin Resistance: Human liver cancer cells (HepG2) are

cultured and then treated with a high concentration of insulin to induce a state of insulin

resistance.
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Compound Treatment: The insulin-resistant HepG2 cells are treated with various

concentrations of the verrucosidin derivatives.

2-NBDG Incubation: The cells are then incubated with 2-NBDG.

Fluorescence Measurement: After incubation, the cells are washed, and the intracellular

fluorescence is measured using a fluorescence microplate reader.

Data Analysis: The increase in fluorescence intensity corresponds to the amount of 2-NBDG

taken up by the cells. The EC50 value is calculated by plotting the fluorescence intensity

against the compound concentration.

Signaling Pathways and Mechanism of Action
Recent studies have elucidated the primary mechanism of action for verrucosidin,

repositioning it from a direct inhibitor of the chaperone protein GRP78 to a potent inhibitor of

mitochondrial function.

Inhibition of Mitochondrial Electron Transport Chain
Complex I
The primary molecular target of verrucosidin is Complex I (NADH:ubiquinone oxidoreductase)

of the mitochondrial electron transport chain.[4] By inhibiting this crucial enzyme, verrucosidin
disrupts the flow of electrons, leading to a cascade of downstream effects.
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Verrucosidin's Mechanism of Action
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Verrucosidin's Signaling Pathway.

Under normal glucose conditions, cells can compensate for mitochondrial dysfunction by

relying on glycolysis for ATP production. However, under hypoglycemic (low glucose)

conditions, cancer cells become highly dependent on mitochondrial oxidative phosphorylation.

[4] Verrucosidin's inhibition of Complex I under these conditions leads to a rapid depletion of
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cellular ATP.[4] This energy crisis impairs essential cellular functions, including general protein

synthesis, and ultimately results in cell death.[4]

GRP78 Downregulation: An Indirect Consequence
Glucose-regulated protein 78 (GRP78), also known as BiP, is a key chaperone protein involved

in the unfolded protein response (UPR) and is often overexpressed in cancer cells, contributing

to their survival and resistance to therapy. While verrucosidin was initially identified as a

down-regulator of GRP78, it is now understood that this effect is an indirect consequence of its

primary action on mitochondria.[4] The severe ATP depletion caused by verrucosidin under

hypoglycemic conditions prevents the energy-intensive process of protein synthesis, including

the synthesis of GRP78.[4] Deoxyverrucosidin has also been identified as a down-regulator of

the grp78 gene promoter with an IC50 of 30 nM.[5]

Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship (SAR) studies have provided initial insights into the

structural features of verrucosidin derivatives that are crucial for their biological activities.

Glucose Uptake-Stimulatory Activity: The presence of an epoxy ring at the C6-C7 position

appears to be important for the glucose uptake-stimulating activity of these compounds.[3][6]

Further SAR studies are warranted to fully elucidate the pharmacophore of verrucosidin
derivatives for their various biological effects, which will be instrumental in the design and

synthesis of more potent and selective analogs for therapeutic development.

Conclusion
Novel verrucosidin derivatives represent a promising class of natural products with a diverse

range of biological activities, including potent cytotoxic, antimicrobial, and glucose-uptake-

stimulatory effects. The elucidation of their primary mechanism of action as inhibitors of

mitochondrial Complex I provides a solid foundation for their further development as potential

therapeutic agents. The data and protocols presented in this technical guide are intended to

serve as a valuable resource for the scientific community to accelerate research and unlock the

full therapeutic potential of these fascinating fungal metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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